N-(1-methyl-4-piperidinyl)benzenesulfonamide
Overview
Description
N-(1-methyl-4-piperidinyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H18N2O2S and its molecular weight is 254.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.10889899 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Phospholipase A2 Inhibition
N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-benzenesulfonamide, a derivative of N-(1-methyl-4-piperidinyl)benzenesulfonamide, has been evaluated as a potent inhibitor of membrane-bound phospholipase A2. This compound showed significant effects in reducing the size of myocardial infarction in rats, highlighting its potential in cardiac health research (Oinuma et al., 1991).
HIV-1 Infection Prevention
Research on methylbenzenesulfonamide, related to this compound, indicates potential use in preventing human HIV-1 infection. A specific intermediate compound demonstrated notable activity, showing promise for drug development in this area (Cheng De-ju, 2015).
Carbonic Anhydrase Inhibition and Cancer Research
Ureido benzenesulfonamides incorporating triazine moieties, which are structurally related to this compound, have been identified as potent inhibitors of human carbonic anhydrase isoforms, particularly hCA IX. This isoform is significantly involved in cancer, making these compounds relevant for anticancer studies. One such compound showed sub-nanomolar potency, underlining its potential in medicinal and pharmacological research (Lolak et al., 2019).
Cognitive Enhancement in Age-Related Disorders
SB-399885, structurally similar to this compound, was found to be a potent, selective antagonist of the 5-HT6 receptor with cognitive-enhancing properties. It showed effectiveness in reversing age-dependent deficits in spatial learning in rats, suggesting its utility in treating cognitive impairments in conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Anticonvulsant and Carbonic Anhydrase Inhibition
Benzenesulfonamide derivatives, including those with structural similarities to this compound, have demonstrated effective inhibition of certain carbonic anhydrase isoforms. Some derivatives exhibited significant anticonvulsant activity, showing potential in epilepsy treatment (Mishra et al., 2017).
Properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-14-9-7-11(8-10-14)13-17(15,16)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOBTAODXTXODG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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